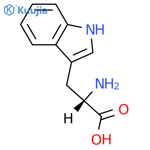

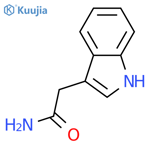

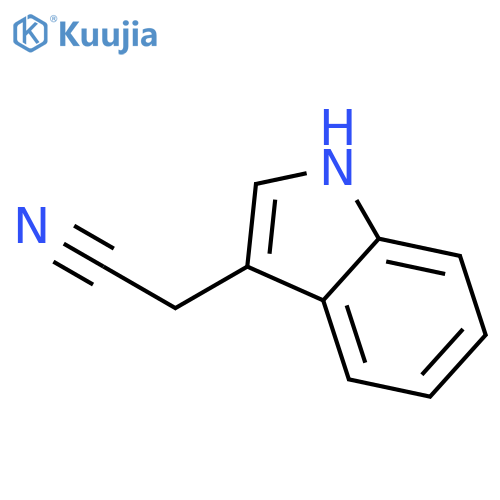

Cas no 771-51-7 (2-(1H-indol-3-yl)acetonitrile)

2-(1H-indol-3-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(1H-Indol-3-yl)acetonitrile

- Indole-3-acetonitrile,(Indolyl-3-acetonitrile)

- Indolyl-3-acetonitrile

- Indole-3-acetonitrile

- 1H-Indole-3-acetonitrile

- BETA-INDOLYLACETONITRILE

- (1H-INDOL-3-YL)-ACETONITRILE

- 3-INDOLEACETONITRILE

- 3-Indolylacetonitrile

- 3-acetonitrilindole

- 3-cyanomethyl-1H-indole

- 3-cyanomethylindole

- 3-ICN

- 3-Indolacetonitrile

- 3-indolyl-acetonitril

- IAN

- Indoleacetonitrile

- Indolylacetonitril

- Indolylacetonitrile

- usafcb-29

- 3-(Cyanomethyl)indole

- NSC 523272

- Indole-3-acetonitrile(8CI)

- (1H-Indol-3-yl)acetonitrile

- Indol-3-ylacetonitrile

- 1H-Indol-3-ylacetonitrile

- Acetonitrile, 3-indolyl-

- (3-Indolyl)acetonitrile

- (indol-3-yl)acetonitrile

- (Indole-3-yl)acetonitrile

- beta-Indolyla

- BRN 0125488

- Q27102461

- AKOS000120379

- beta-indole-3-acetonitrile

- bmse000488

- 5-22-03-00074 (Beilstein Handbook Reference)

- WLN: T56 BMJ D1CN

- NS00014724

- DMCPFOBLJMLSNX-UHFFFAOYSA-

- I-5650

- AC-10572

- 2(1H-indol-3-yl)acetonitrile

- EINECS 212-232-1

- AG97OFW8JW

- BRD-K65452854-001-01-5

- 3-indolyl-Acetonitrile

- MB00159

- indole-3-ylacetonitrile

- DTXSID5061118

- 2-(1H-indol-3-yl)ethanenitrile

- SCHEMBL149254

- b-Indoleacetonitrile

- 3BO

- AI3-50105

- A838975

- GLXC-26570

- Z104477894

- UNII-AG97OFW8JW

- 3-Indoleacetonitrile, purum, >=96.0% (GC)

- beta-Indoleacetonitrile

- InChI=1/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2

- CS-W008768

- EN300-20368

- PD124092

- BDBM50350241

- NSC-523272

- HY-Y0136

- .beta.-Indoleacetonitrile

- s6043

- CCRIS 5807

- CHEMBL1812654

- AMY871

- MFCD00005628

- BIDD:GT0196

- I0024

- NSC523272

- C02938

- CHEBI:17566

- 2-(1H-indol-3-yl)-acetonitrile

- 1H-Indol-3-ylacetonitrile #

- PS-3276

- USAF CB-29

- 771-51-7

- 71C17B3A-CA19-4822-A4E7-D424F7074B4C

- 1H-indole-3-ylacetonitrile

- 3-Indoleacetonitrile, 98%

- 3-Indoleacetonitrile,98%

- 1ST1974

- STK802120

- 2-(1H-indol-3-yl)acetonitrile

-

- MDL: MFCD00005628

- インチ: 1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2

- InChIKey: DMCPFOBLJMLSNX-UHFFFAOYSA-N

- ほほえんだ: N1([H])C([H])=C(C([H])([H])C#N)C2=C([H])C([H])=C([H])C([H])=C12

- BRN: 125488

計算された属性

- せいみつぶんしりょう: 156.06900

- どういたいしつりょう: 156.069

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 39.6

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: はくしょくけっしょう

- 密度みつど: 1.1566 (rough estimate)

- ゆうかいてん: 34.0 to 38.0 deg-C

- ふってん: 157-160 °C/0.2 mmHg(lit.)

- フラッシュポイント: 華氏温度:233.6°f< br / >摂氏度:112°C< br / >

- 屈折率: 1.6085-1.6105

- PSA: 39.58000

- LogP: 2.23398

- ようかいせい: 未確定

2-(1H-indol-3-yl)acetonitrile セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H302,H312,H332

- 警告文: P280

- 危険物輸送番号:3276

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: S36/37

- RTECS番号:AM0700000

-

危険物標識:

- セキュリティ用語:6.1

- リスク用語:R20/21/22

- 危険レベル:6.1

- ちょぞうじょうけん:0-10°C

- 包装カテゴリ:III

- 危険レベル:6.1

- 包装グループ:III

- TSCA:Yes

- 包装等級:III

2-(1H-indol-3-yl)acetonitrile 税関データ

- 税関コード:29339990

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(1H-indol-3-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | PS-3276-1MG |

(1H-Indol-3-yl)acetonitrile |

771-51-7 | >95% | 1mg |

£37.00 | 2025-02-08 | |

| Enamine | EN300-20368-50.0g |

2-(1H-indol-3-yl)acetonitrile |

771-51-7 | 95% | 50g |

$93.0 | 2023-05-03 | |

| Enamine | EN300-20368-25.0g |

2-(1H-indol-3-yl)acetonitrile |

771-51-7 | 95% | 25g |

$56.0 | 2023-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0024-25g |

2-(1H-indol-3-yl)acetonitrile |

771-51-7 | 98.0%(GC) | 25g |

¥2150.0 | 2022-05-30 | |

| Key Organics Ltd | PS-3276-10MG |

(1H-Indol-3-yl)acetonitrile |

771-51-7 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| Enamine | EN300-20368-1.0g |

2-(1H-indol-3-yl)acetonitrile |

771-51-7 | 95% | 1g |

$26.0 | 2023-05-03 | |

| BAI LING WEI Technology Co., Ltd. | 521657-5G |

3-Indoleacetonitrile, 98% |

771-51-7 | 98% | 5G |

¥ 101 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 129453-5G |

2-(1H-indol-3-yl)acetonitrile |

771-51-7 | 5g |

¥584.64 | 2023-12-10 | ||

| TRC | I577355-5g |

Indole-3-acetonitrile |

771-51-7 | 5g |

$ 58.00 | 2023-09-07 | ||

| TRC | I577355-10g |

Indole-3-acetonitrile |

771-51-7 | 10g |

$ 98.00 | 2023-09-07 |

2-(1H-indol-3-yl)acetonitrile 合成方法

ごうせいかいろ 1

1.2 Reagents: Hydrochloric acid Solvents: Water

2-(1H-indol-3-yl)acetonitrile Raw materials

2-(1H-indol-3-yl)acetonitrile Preparation Products

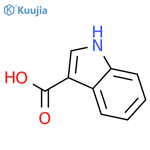

- 1H-indole-3-carboxylic acid (771-50-6)

- Indole (120-72-9)

- 2-(1H-indol-3-yl)acetonitrile (771-51-7)

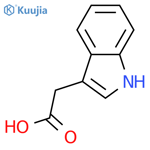

- 3-Indoleacetic acid (87-51-4)

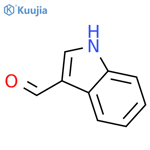

- Indole-3-carboxaldehyde (487-89-8)

- 2-(1H-indol-3-yl)acetamide (879-37-8)

- 2-(6-Methoxy-1H-indol-3-yl)acetic Acid (103986-22-7)

- 1H,1''H-3,3':3',3''-terindol-2'(1'H)-one (75833-70-4)

2-(1H-indol-3-yl)acetonitrile サプライヤー

2-(1H-indol-3-yl)acetonitrile 関連文献

-

Alexander V. Aksenov,Nicolai A. Aksenov,Zarema V. Dzhandigova,Dmitrii A. Aksenov,Michael Rubin RSC Adv. 2015 5 106492

-

Huawen Huang,Xiaochen Ji,Wanqing Wu,Huanfeng Jiang Chem. Commun. 2013 49 3351

-

Lingamurthy Macha,Deepak Singh,Hyong-Jin Rhee,Hyun-Joon Ha Org. Biomol. Chem. 2020 18 9473

-

Sara Soto,Esther Vaz,Carmela Dell'Aversana,Rosana álvarez,Lucia Altucci,ángel R. de Lera Org. Biomol. Chem. 2012 10 2101

-

Subramanian Muruganantham,Gunasekaran Velmurugan,Justin Jesuraj,Hassan Hafeez,Seung Yoon Ryu,Ponnambalam Venuvanalingam,Rajalingam Renganathan RSC Adv. 2019 9 14544

-

Subramanian Muruganantham,Natarajan Nagarajan,Gunasekaran Velmurugan,Asit Prakash,Monica Katiyar,Ponnambalam Venuvanalingam,Rajalingam Renganathan Mater. Chem. Front. 2017 1 1373

-

Xiaoyan Chen,Guanyinsheng Qiu,Renzhi Liu,Dianpeng Chen,Zhiyuan Chen Org. Chem. Front. 2020 7 890

-

8. 776. Isolation of a new plant-growth hormone, 3-indolylacetonitrileH. B. Henbest,E. R. H. Jones,G. F. Smith J. Chem. Soc. 1953 3796

-

Yuan He,Zilong Huang,Kaikai Wu,Juan Ma,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2022 51 2759

-

Christine Beemelmanns,Hans-Ulrich Reissig Org. Biomol. Chem. 2009 7 4475

2-(1H-indol-3-yl)acetonitrileに関する追加情報

Professional Introduction to 2-(1H-indol-3-yl)acetonitrile (CAS No. 771-51-7)

2-(1H-indol-3-yl)acetonitrile, a compound with the chemical formula C10H7N, is a versatile intermediate in organic synthesis and pharmaceutical research. Its CAS number, CAS No. 771-51-7, uniquely identifies it in scientific literature and industrial applications. This heterocyclic compound features an indole moiety linked to an acetonitrile group, making it a valuable building block for the development of novel bioactive molecules.

The indole ring, a prominent structural motif in many natural products and pharmacologically active compounds, contributes significantly to the chemical and biological properties of 2-(1H-indol-3-yl)acetonitrile. Its presence allows for diverse functionalization, enabling researchers to tailor its reactivity for specific synthetic pathways. Recent advancements in medicinal chemistry have highlighted the importance of indole derivatives in drug discovery, particularly in the design of molecules targeting neurological and inflammatory disorders.

In recent years, 2-(1H-indol-3-yl)acetonitrile has garnered attention for its role in synthesizing small-molecule inhibitors. These inhibitors often target enzymes and receptors involved in critical biological processes. For instance, studies have demonstrated its utility in developing compounds that modulate the activity of cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression. The acetonitrile group in the molecule enhances its solubility and reactivity, facilitating its incorporation into complex synthetic schemes.

The compound's versatility extends to its application in material science, where it serves as a precursor for functional polymers and coatings. Its indole core can be polymerized or cross-linked to create materials with unique electronic and optical properties. Such materials are increasingly relevant in the development of organic electronics, including flexible displays and photovoltaic devices. The growing interest in sustainable chemistry has also prompted investigations into greener synthetic routes for 2-(1H-indol-3-yl)acetonitrile, emphasizing the need for efficient and environmentally friendly methodologies.

From a computational chemistry perspective, 2-(1H-indol-3-yl)acetonitrile has been extensively studied to understand its molecular interactions and binding affinities. Molecular docking simulations have revealed its potential as a scaffold for designing ligands that interact with biological targets such as protein kinases and ion channels. These simulations not only aid in rational drug design but also provide insights into the structural determinants of binding affinity and selectivity.

The synthesis of 2-(1H-indol-3-yl)acetonitrile typically involves multi-step reactions starting from readily available precursors like indole derivatives. Advances in catalytic systems have enabled more efficient and selective transformations, reducing the need for harsh conditions or hazardous reagents. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the acetonitrile moiety onto the indole ring with high precision. Such methodologies align with the broader trend toward sustainable chemical processes, minimizing waste generation and energy consumption.

In clinical research, derivatives of 2-(1H-indol-3-yl)acetonitrile have shown promise as therapeutic agents. Preclinical studies have explored their efficacy in models of neurodegenerative diseases, where they exhibit protective effects against oxidative stress and inflammation. The indole scaffold's ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development. Additionally, its interaction with microglial cells suggests potential applications in modulating neuroinflammatory responses.

The compound's role in synthetic organic chemistry is further underscored by its utility as a precursor for heterocyclic libraries. High-throughput screening methods have been employed to generate diverse analogs of 2-(1H-indol-3-yl)acetonitrile, allowing rapid identification of bioactive molecules. This approach has accelerated the discovery process in drug development pipelines, enabling researchers to identify lead compounds with optimized pharmacokinetic profiles.

Looking ahead, the future of 2-(1H-indol-3-yl)acetonitrile lies in its integration into emerging technologies such as artificial intelligence (AI)-assisted drug design. Machine learning algorithms can predict novel derivatives with enhanced potency and selectivity by analyzing vast datasets of chemical structures and biological responses. Such innovations are poised to transform how new drugs are discovered and developed, making compounds like 2-(1H-indol-3-yl)acetonitrile even more indispensable in modern pharmaceutical research.

771-51-7 (2-(1H-indol-3-yl)acetonitrile) 関連製品

- 82199-98-2(1H-Indole-7-acetonitrile)

- 858232-97-0(2-(7-Methyl-1h-indol-3-yl)acetonitrile)

- 65881-14-3(2-(5-Methyl-1H-indol-3-yl)acetonitrile)

- 23084-32-4(4-Methylindol-3-ylacetonitrile)

- 1017422-50-2(5-Thiazolecarboxylic acid, 2-(3-aminopropyl)-4-methyl-, ethyl ester)

- 871325-57-4(3-Bromo-2-fluoro-5-(trifluoromethyl)benzylamine)

- 1353978-45-6(2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone)

- 1588319-42-9(methyl 6-(4-aminobutanamido)hexanoate)

- 182505-69-7(Tris(perfluorobutanesulfonyl)methane)

- 2171949-62-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-4-fluorobenzoic acid)